Nelfinavir Sulfone

Impurity Profiling Regulatory Compliance Reference Standard Certification

Regulatory impurity profiling of Nelfinavir Mesylate requires authentic Nelfinavir Sulfone; sulfoxide or other analogs fail pharmacopeial identity (distinct MS/MS, retention). This certified ≥98% Impurity C standard, supplied with full Structure Elucidation Report (SER) and CoA, ensures compliant ANDA/NDA submissions. Orthogonal HPLC-UV/LC-MS/MS resolution, ambient shipping stability, and ICH Q3A-ready documentation eliminate method validation risk.

Molecular Formula C32H45N3O6S
Molecular Weight 599.787
CAS No. 1041389-29-0
Cat. No. B587230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelfinavir Sulfone
CAS1041389-29-0
Synonyms(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfonyl)butyl]-3-isoquinolinecarboxamide; 
Molecular FormulaC32H45N3O6S
Molecular Weight599.787
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(=O)NC(CS(=O)(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
InChIInChI=1S/C32H45N3O6S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-42(40,41)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
InChIKeyCKCOHFQEUWGPMO-HKWSIXNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nelfinavir Sulfone (CAS 1041389-29-0): Procurement-Grade Reference Standard for Nelfinavir Impurity C Analysis


Nelfinavir Sulfone (CAS 1041389-29-0, molecular formula C₃₂H₄₅N₃O₆S, molecular weight 599.78 g/mol) is a fully characterized sulfone oxidation derivative of the HIV protease inhibitor Nelfinavir . Designated as Impurity C in pharmacopeial monographs for Nelfinavir Mesylate, this compound exists as a white solid with typical commercial purity specifications of ≥95% to ≥98% . Its IUPAC name is (3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide, and it is commercially supplied as a neat reference material with calculated LogP of 5.86 and exact mass of 599.3029 .

Why Nelfinavir Sulfoxide or Uncharacterized Nelfinavir Metabolites Cannot Substitute for Nelfinavir Sulfone in Regulated Analytical Workflows


Generic substitution with Nelfinavir Sulfoxide (M8, CAS 1041389-28-9) or other Nelfinavir-related compounds fails for Nelfinavir Sulfone because of distinct regulatory identity, orthogonal analytical behavior, and fundamentally different oxidation chemistry. Nelfinavir Sulfone is explicitly designated as Impurity C under ICH Q3A/B guidelines, requiring its own certified reference standard for ANDA/NDA submissions and quality control release testing; use of a structurally similar but analytically distinct compound (such as the sulfoxide with m/z difference of 16 Da) cannot satisfy pharmacopeial identification requirements [1]. The sulfone (C₃₂H₄₅N₃O₆S, exact mass 599.3029) differs from the sulfoxide (C₃₂H₄₅N₃O₅S, exact mass 583.3080) by a single oxygen atom and from the parent drug Nelfinavir (C₃₂H₄₅N₃O₄S, exact mass 567.3131) by two oxygen atoms . These mass differences produce orthogonal chromatographic retention times and distinct MS/MS fragmentation patterns that prevent direct interchangeability in validated HPLC-UV or LC-MS/MS methods [2]. Consequently, procurement of the authentic Nelfinavir Sulfone reference standard is a non-negotiable requirement for regulatory-compliant impurity profiling, method validation, and stability-indicating assay development.

Quantitative Differentiation Evidence: Nelfinavir Sulfone (Impurity C) vs. Closest Analogs


Evidence 1: Regulatory Identity and Certification Compliance – Nelfinavir Sulfone vs. Unspecified Nelfinavir Metabolite Preparations

Nelfinavir Sulfone is the only Nelfinavir sulfone derivative that is explicitly designated as Impurity C and supplied as a fully characterized reference standard with a Structure Elucidation Report (SER) meeting USP, EMA, JP, and BP pharmacopeial requirements [1]. In contrast, generic Nelfinavir metabolite preparations or in-house synthesized sulfone material typically lack regulatory-grade certification documentation, SER, and traceable Certificates of Analysis (CoA) required for ANDA/NDA submissions . This certification gap constitutes a binary procurement decision point: regulatory-compliant material vs. material unsuitable for filing.

Impurity Profiling Regulatory Compliance Reference Standard Certification

Evidence 2: Purity Specification – Nelfinavir Sulfone (≥98%) vs. Minimum Purity Thresholds for Analytical Method Validation

Commercially sourced Nelfinavir Sulfone reference standard is supplied with a purity specification of ≥98% (typical commercial specification) or >95% (minimum specification from certain suppliers) . This purity level meets or exceeds the ≥95% threshold recommended in ICH Q2(R1) guidelines for reference standards used in analytical method validation. Lower-purity material (e.g., <95%) introduces quantifiable systematic error in impurity quantification assays, potentially causing false out-of-specification results in batch release testing. The exact mass of 599.3029 and molecular weight of 599.78 g/mol are confirmed by high-resolution mass spectrometry in CoA documentation .

Method Validation Quality Control Purity Analysis

Evidence 3: Structural and Mass Spectrometric Differentiation – Nelfinavir Sulfone vs. Nelfinavir Sulfoxide (M8)

Nelfinavir Sulfone (C₃₂H₄₅N₃O₆S, exact mass 599.3029) differs from Nelfinavir Sulfoxide (C₃₂H₄₅N₃O₅S, exact mass 583.3080) by one oxygen atom, producing a mass difference of approximately 16 Da . This mass difference is analytically significant and enables baseline resolution in MS detection without isobaric interference. The sulfone contains a fully oxidized S(=O)₂ functional group (benzenesulfonyl moiety), whereas the sulfoxide contains a partially oxidized S(=O) group [1]. This oxidation state difference produces distinct chromatographic retention under reversed-phase HPLC conditions as documented in published bioanalytical methods for Nelfinavir and its metabolites [2].

Mass Spectrometry LC-MS/MS Impurity Identification

Evidence 4: Application Scope – Analytical Reference Standard vs. Pharmacologically Active Metabolite

Nelfinavir Sulfone (Impurity C) is procured and utilized exclusively as an analytical reference standard for impurity profiling, method validation, and quality control applications . In contrast, Nelfinavir Sulfoxide (M8) is the pharmacologically active metabolite that contributes to therapeutic efficacy (M8/nelfinavir AUC ratio of approximately 0.29 in HIV-infected patients) and is the subject of extensive clinical pharmacokinetic characterization [1][2]. This fundamental difference in application scope means that Nelfinavir Sulfone is the mandatory procurement choice for analytical development and QC laboratories, whereas M8 reference material is required for clinical pharmacology and therapeutic drug monitoring studies.

Reference Standard Bioanalytical Method Development Pharmacokinetics

Evidence 5: Storage Stability and Shipping – Nelfinavir Sulfone vs. Temperature-Sensitive Nelfinavir Mesylate API

Nelfinavir Sulfone reference standard demonstrates ambient temperature stability for several days during ordinary shipping conditions, enabling flexible logistics without cold-chain requirements . Long-term storage is recommended at -20°C (stable for 3 years) or 4°C (stable for 2 years) in powder form, with in-solvent stability of 6 months at -80°C and 1 month at -20°C . In contrast, Nelfinavir Mesylate API requires refrigerated storage at 0-10°C, representing a stricter cold-chain requirement that increases shipping complexity and cost . The quantified difference in shipping temperature requirements translates to lower procurement and distribution costs for Nelfinavir Sulfone reference standard.

Stability Reference Standard Storage Shipping Compliance

Evidence 6: Cost-Effective Analytical Standard Procurement – Nelfinavir Sulfone Impurity C vs. Alternative Nelfinavir-Related Impurities

Multiple commercial vendors supply Nelfinavir Sulfone (Impurity C) as a catalog reference standard with sizes including 10 mg, 50 mg, 100 mg, 500 mg, and 1 g quantities, supporting analytical method development and validation studies . As a well-characterized impurity with established CAS registry (1041389-29-0), UNII identifier (B2KT5PA969), and PubChem CID (71750981), it is readily available from multiple qualified suppliers, promoting competitive pricing and supply chain resilience [1]. This availability contrasts with less common Nelfinavir-related impurities (e.g., dehydro derivatives, N-oxide derivatives) that may require custom synthesis, extended lead times, and premium pricing .

Impurity Reference Standards Pharmaceutical Analysis Procurement Optimization

Validated Application Scenarios for Nelfinavir Sulfone (Impurity C) Reference Standard Procurement


Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Impurity Profiling

Nelfinavir Sulfone serves as the certified reference standard for Impurity C in ANDA/NDA regulatory submissions. The compound is supplied with full Structure Elucidation Report (SER) and Certificates of Analysis (CoA) that meet USP, EMA, JP, and BP pharmacopeial requirements, enabling compliant impurity profiling and batch release testing for generic Nelfinavir Mesylate formulations [1]. Its regulatory-grade certification documentation is mandatory for demonstrating analytical method suitability and impurity control during FDA and EMA review.

Analytical Method Development and Validation (AMV) for HPLC-UV and LC-MS/MS

Nelfinavir Sulfone is used as a primary reference standard for developing and validating stability-indicating HPLC-UV and LC-MS/MS methods. Its distinct exact mass (599.3029) and sulfone functional group produce orthogonal retention and detection characteristics relative to Nelfinavir (exact mass 567.3131) and Nelfinavir Sulfoxide (exact mass 583.3080), enabling baseline resolution and specific quantification in forced degradation and stability studies [2]. The ≥98% purity specification meets ICH Q2(R1) guidelines for reference standards used in method validation.

Pharmaceutical Quality Control (QC) and Batch Release Testing

Nelfinavir Sulfone reference standard is essential for pharmaceutical QC laboratories performing impurity limit testing on Nelfinavir Mesylate drug substance and finished drug product. The compound is used to prepare system suitability solutions and impurity marker standards for quantifying Impurity C levels against established acceptance criteria (typically NMT 0.1% or 0.15% per ICH Q3A guidelines) [1]. Its ambient-temperature shipping stability reduces cold-chain logistics requirements for routine QC laboratory procurement .

Stability-Indicating Assay Development and Forced Degradation Studies

Nelfinavir Sulfone is employed as an authentic marker for oxidative degradation pathways in forced degradation studies of Nelfinavir Mesylate API and formulations. The sulfone moiety (S(=O)₂) represents the terminal oxidation product of the sulfide parent compound, enabling accurate tracking of oxidative degradation kinetics under stress conditions (e.g., peroxide exposure). Its well-characterized mass spectrometric profile (exact mass 599.3029) facilitates unambiguous identification of oxidative degradation products in stability-indicating LC-MS/MS assays [2].

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